molecular formula C28H32ClF2N3O5S B12421099 Ezh2-IN-9

Ezh2-IN-9

Cat. No.: B12421099
M. Wt: 596.1 g/mol
InChI Key: AVOQEGDMTMEEIO-UHFFFAOYSA-N
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Description

Ezh2-IN-9 is a small molecule inhibitor targeting the enzyme Enhancer of Zeste Homolog 2 (EZH2). EZH2 is a histone methyltransferase that plays a crucial role in the regulation of gene expression through the trimethylation of lysine 27 on histone H3 (H3K27me3). This modification leads to the repression of gene transcription, which is often associated with cancer progression and other diseases. This compound has been developed as a potential therapeutic agent for the treatment of various cancers by inhibiting the activity of EZH2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ezh2-IN-9 involves multiple steps, starting from commercially available starting materials. The key steps typically include:

    Formation of the core structure: This involves the construction of the central scaffold of the molecule through a series of condensation and cyclization reactions.

    Functional group modifications: Introduction of various functional groups to enhance the binding affinity and specificity of the inhibitor towards EZH2.

    Purification and characterization: The final product is purified using techniques such as column chromatography and characterized using spectroscopic methods like NMR and mass spectrometry.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ezh2-IN-9 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.

    Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Ezh2-IN-9 has a wide range of scientific research applications, including:

Mechanism of Action

Ezh2-IN-9 exerts its effects by inhibiting the enzymatic activity of EZH2. EZH2 catalyzes the trimethylation of lysine 27 on histone H3 (H3K27me3), leading to the repression of gene transcription. By inhibiting EZH2, this compound prevents the formation of H3K27me3, thereby allowing the expression of genes that are normally repressed. This can result in the reactivation of tumor suppressor genes and the inhibition of cancer cell proliferation . The molecular targets and pathways involved include the Polycomb Repressive Complex 2 (PRC2) and various downstream signaling pathways that regulate cell growth, differentiation, and survival .

Comparison with Similar Compounds

Ezh2-IN-9 is compared with other EZH2 inhibitors such as Tazemetostat, GSK126, and MS177. While all these compounds target EZH2, this compound has unique structural features that may confer advantages in terms of binding affinity, selectivity, and pharmacokinetic properties . For example:

By comparing these compounds, researchers can identify the unique advantages of this compound and explore its potential for therapeutic applications.

Properties

Molecular Formula

C28H32ClF2N3O5S

Molecular Weight

596.1 g/mol

IUPAC Name

7-chloro-2-[4-(3,3-difluoroazetidine-1-carbonyl)cyclohexyl]-2,4-dimethyl-N-[(6-methyl-4-methylsulfanyl-2-oxo-1H-pyridin-3-yl)methyl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C28H32ClF2N3O5S/c1-14-9-21(40-4)19(25(36)33-14)11-32-24(35)18-10-20(29)23-22(15(18)2)38-27(3,39-23)17-7-5-16(6-8-17)26(37)34-12-28(30,31)13-34/h9-10,16-17H,5-8,11-13H2,1-4H3,(H,32,35)(H,33,36)

InChI Key

AVOQEGDMTMEEIO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)N1)CNC(=O)C2=CC(=C3C(=C2C)OC(O3)(C)C4CCC(CC4)C(=O)N5CC(C5)(F)F)Cl)SC

Origin of Product

United States

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